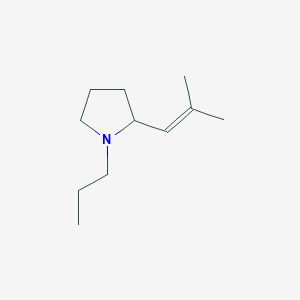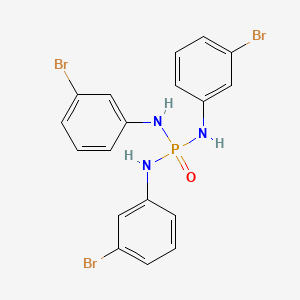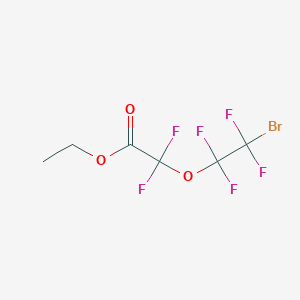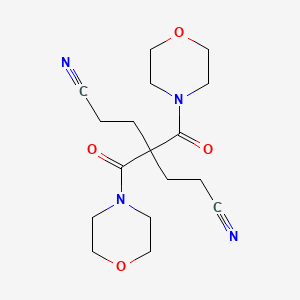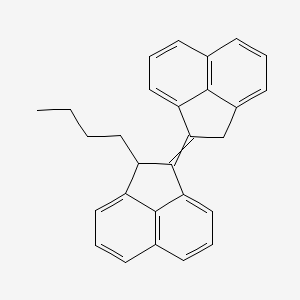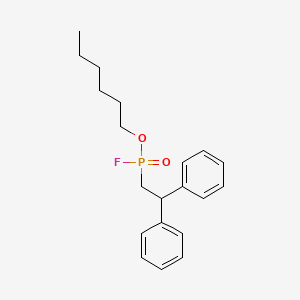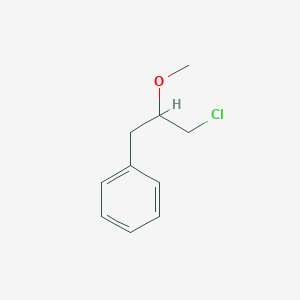
(3-Chloro-2-methoxypropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-methoxypropyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 3-chloro-2-methoxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxypropyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 3-chloro-2-methoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of alternative catalysts and greener reaction conditions is also explored to minimize environmental impact .
化学反应分析
Types of Reactions
(3-Chloro-2-methoxypropyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
(3-Chloro-2-methoxypropyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
作用机制
The mechanism of action of (3-Chloro-2-methoxypropyl)benzene involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Methoxybenzene (Anisole): A benzene ring with a single methoxy substituent.
Benzyl Chloride: A benzene ring with a chloromethyl group.
Uniqueness
(3-Chloro-2-methoxypropyl)benzene is unique due to the presence of both chloro and methoxy groups on the same propyl chain attached to the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure allows for selective functionalization, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
88536-48-5 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
(3-chloro-2-methoxypropyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI 键 |
ZPIMMYIRFLZPHH-UHFFFAOYSA-N |
规范 SMILES |
COC(CC1=CC=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



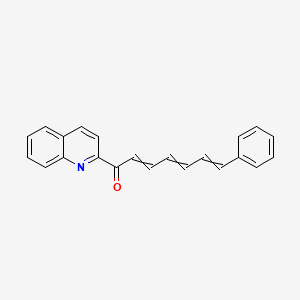
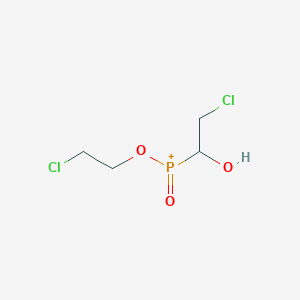
phosphanium bromide](/img/structure/B14381899.png)
![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)

